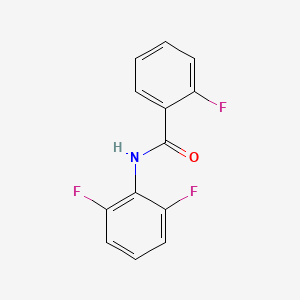

N-(2,6-difluorophenyl)-2-fluorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

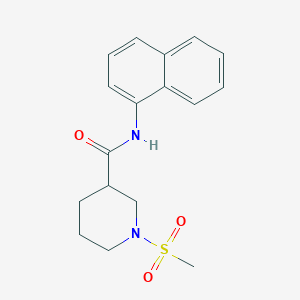

The synthesis of N-(2,6-difluorophenyl)-2-fluorobenzamide has been achieved through various methods, including the condensation reaction of 2-fluorobenzoyl chloride with 2,6-difluoroaniline. This process yields high-quality compounds with significant yields. For example, a study reported the synthesis with an 88% yield, demonstrating the efficiency of the synthetic procedures employed (Hehir & Gallagher, 2023). Another approach involves fluorination and hydrolysis with hydrogen peroxide starting from 2,6-dichlorobenzonitrile, achieving an overall yield of 80.5% (Xiu-lian, 2009).

Molecular Structure Analysis

The molecular structure of this compound has been elucidated using techniques such as single-crystal X-ray diffraction. Studies have shown that the compound's aromatic rings are effectively co-planar, influenced by hydrogen bonds and C-H⋯F/O interactions, contributing to the stability of its crystal structure (Hehir & Gallagher, 2023).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including amide-directed fluorination of benzylic, allylic, and unactivated C-H bonds, mediated by iron. This process allows for the chemoselective transfer of fluorine, demonstrating the compound's versatile reactivity and functional group tolerance (Groendyke, AbuSalim, & Cook, 2016).

Physical Properties Analysis

The physical properties of this compound, including melting points and solubility, are significantly influenced by the presence of fluorine atoms. For instance, a specific synthesis route reported a melting point range of 145.4 to 145.6°C, indicating the compound's thermal stability (Xiu-lian, 2009).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are affected by the fluorine atoms in this compound. The compound's ability to participate in fluorination reactions and its stability under various chemical conditions highlight its robust chemical nature and potential for further applications in chemical synthesis (Groendyke, AbuSalim, & Cook, 2016).

作用機序

Target of Action

The primary target of N-(2,6-difluorophenyl)-2-fluorobenzamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.

Mode of Action

It is believed to interact with its target, cdk2, leading to changes in the cell cycle regulation . This interaction could potentially inhibit the activity of CDK2, thereby affecting cell division and proliferation.

Biochemical Pathways

The downstream effects of this interaction could include altered cell division and potentially, cell death .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its impact on cell cycle regulation. By interacting with CDK2, it could potentially inhibit cell division and proliferation . This could lead to cell cycle arrest and potentially, cell death.

特性

IUPAC Name |

N-(2,6-difluorophenyl)-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO/c14-9-5-2-1-4-8(9)13(18)17-12-10(15)6-3-7-11(12)16/h1-7H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLMQIBRYLMSVDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=C(C=CC=C2F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-cyclopropyl-1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-1H-1,2,4-triazole](/img/structure/B5326454.png)

![5-[(3-hydroxypiperidin-1-yl)methyl]-N-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5326461.png)

![ethyl 5-(2,5-dimethoxyphenyl)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5326462.png)

![N-(2-methoxyphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5326476.png)

![N-(4-methylphenyl)-N'-{[1-(pyridin-4-ylmethyl)piperidin-3-yl]methyl}urea](/img/structure/B5326492.png)

![5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5326499.png)

![3-(1,1-dioxidotetrahydro-3-thienyl)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5326508.png)

![(3S*,4R*)-1-[(2-amino-4-methyl-1,3-benzothiazol-6-yl)carbonyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5326511.png)

![2-[3-(4-fluorophenyl)acryloyl]benzoic acid](/img/structure/B5326522.png)